Crystal Packing Divergence: 3,5-Dibromo vs. 3,5-Difluorobenzonitrile Solid-State Architecture
Single-crystal X-ray diffraction analysis demonstrates that 3,5-dibromobenzonitrile exhibits a distinctly different molecular packing arrangement compared to 3,5-difluorobenzonitrile, despite both compounds possessing similarly distorted benzene rings [1]. Molecules of 3,5-dibromobenzonitrile lie on a crystallographic mirror plane that bisects the benzene ring and the cyano group, with no C≡N⋯Br or Br⋯Br short contacts observed [2]. The crystal structure reveals weak head-to-tail C(7) chain formation based on C–H⋯N hydrogen bonding between the para H atom and the cyano N atom [3].
| Evidence Dimension | Solid-state molecular packing architecture |
|---|---|
| Target Compound Data | Mirror-plane symmetry; head-to-tail C(7) chains via C–H⋯N hydrogen bonds; no halogen⋯halogen short contacts |
| Comparator Or Baseline | 3,5-Difluorobenzonitrile (packing differs from target compound) |
| Quantified Difference | Qualitative packing divergence documented; quantitative comparison limited to statement that 'molecules of (I) pack differently' |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; monoclinic system |
Why This Matters
Different crystal packing directly affects solid-state stability, solubility, and crystallization behavior—critical parameters for reproducible formulation, purification, and long-term storage.
- [1] IUCrData. (2018). 3,5-Dibromobenzonitrile. IUCrData, 3(1), x180045. View Source
- [2] ScienceDirect. (2018). Data Report: 3,5-Dibromobenzonitrile. Data in Brief. View Source
- [3] Semantic Scholar. (2018). 3,5-Dibromobenzonitrile (PDF). View Source
